1-isopropyl-7-methyl-1H-indole-3-carbaldehyde
CAS No.: 1350760-50-7
Cat. No.: VC2732685
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1350760-50-7 |
---|---|
Molecular Formula | C13H15NO |
Molecular Weight | 201.26 g/mol |
IUPAC Name | 7-methyl-1-propan-2-ylindole-3-carbaldehyde |
Standard InChI | InChI=1S/C13H15NO/c1-9(2)14-7-11(8-15)12-6-4-5-10(3)13(12)14/h4-9H,1-3H3 |
Standard InChI Key | SVHPZEXOPVZDIH-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=CN2C(C)C)C=O |
Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2C(C)C)C=O |
Introduction
Chemical Identity and Structural Characteristics
1-Isopropyl-7-methyl-1H-indole-3-carbaldehyde belongs to the indole family, an important class of heterocyclic compounds ubiquitous in natural products and pharmaceuticals. The molecule features a bicyclic structure consisting of a six-membered benzene ring fused with a five-membered pyrrole ring containing a nitrogen atom. This compound is characterized by three key functional groups: an isopropyl substituent at the N1 position, a methyl group at the C7 position, and a carbaldehyde (formyl) group at the C3 position . These specific substitutions create a unique electronic distribution and steric profile that distinguishes this compound from other indole derivatives. The presence of both electron-donating groups (isopropyl and methyl) and an electron-withdrawing group (carbaldehyde) contributes to its distinctive chemical behavior and reactivity patterns.
Identification Parameters
The compound is identified through various chemical identifiers that facilitate its recognition in scientific databases and literature. These identification parameters are crucial for researchers seeking to study or utilize this compound.
Parameter | Value |
---|---|
PubChem CID | 77230879 |
CAS Number | 1350760-50-7 |
Molecular Formula | C₁₃H₁₅NO |
Molecular Weight | 201.26 g/mol |
IUPAC Name | 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde |
Synonyms | 7-methyl-1-propan-2-ylindole-3-carbaldehyde, 1H-Indole-3-carboxaldehyde, 7-methyl-1-(1-methylethyl)- |
These identification parameters establish the compound's unique identity in chemical databases and research literature . The CAS registry number serves as a definitive identifier in chemical abstracts, while the PubChem CID provides access to a wealth of digital information maintained by the National Center for Biotechnology Information.
Physicochemical Properties
The physicochemical properties of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde determine its behavior in various chemical environments and biological systems. These properties are essential for understanding its potential applications and limitations in research and development contexts.
Computed Properties
Advanced computational chemistry has enabled the determination of various theoretical properties that provide insights into the compound's behavior.
The compound's moderate lipophilicity (XLogP3 value of 2.5) suggests reasonable membrane permeability, which may influence its bioavailability and distribution in biological systems. The absence of hydrogen bond donors, coupled with a single hydrogen bond acceptor site, indicates limited capacity for hydrogen bonding interactions, a factor that would affect its solubility profile and interactions with biological macromolecules .
Chemical Reactivity
The reactivity of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is largely governed by the presence of the aldehyde functional group at the C3 position, which serves as a versatile handle for further chemical transformations.
Characteristic Reactions
The aldehyde group can participate in numerous reactions, including:
-
Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
-
Oxidation to carboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO₄)
-
Condensation reactions with primary amines to form Schiff bases (imines)
-
Aldol condensations with other carbonyl compounds
-
Wittig reactions to form alkenes
-
Addition reactions with organometallic reagents to form secondary alcohols
These reactions provide access to a diverse array of derivatives with potentially enhanced or altered biological properties. The reactivity of the aldehyde group, combined with the electronic effects of the isopropyl and methyl substituents, creates a unique reactivity profile that can be exploited for the synthesis of structurally diverse compounds for various applications.
Biological Activities and Applications
Indole derivatives, including substituted indole-3-carbaldehydes, have been extensively studied for their diverse biological activities. Based on structural similarities to other bioactive indole compounds, 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde may possess interesting biological properties that warrant investigation.
Comparison with Related Indole Derivatives
Understanding the structural and functional relationships between 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde and other indole derivatives provides valuable insights into structure-activity relationships and potential applications.
Structural Analogues
These structural analogues exhibit variations in substituent patterns that influence their physicochemical properties and potentially their biological activities. The presence or absence of the 7-methyl group affects the electronic distribution in the benzene ring of the indole system, potentially influencing its reactivity and interaction with biological targets. Similarly, the N-isopropyl substituent alters the hydrogen-bonding capabilities and lipophilicity of the molecule, factors that significantly impact its pharmacokinetic properties and target interactions .
Research Challenges and Future Directions
Despite the potential scientific and therapeutic value of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, several research challenges and opportunities for future investigation exist.
Synthetic Optimization
Development of efficient and scalable synthetic routes for 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde remains an important research objective. Optimization of reaction conditions, exploration of alternative synthetic pathways, and application of green chemistry principles could enhance the accessibility of this compound for further study and application. Innovative approaches such as flow chemistry, microwave-assisted synthesis, or biocatalysis may offer advantages in terms of yield, selectivity, and environmental impact.
Biological Evaluation
Comprehensive assessment of the biological activities of 1-isopropyl-7-methyl-1H-indole-3-carbaldehyde represents a significant research opportunity. Systematic screening against various biological targets, including enzymes, receptors, and cellular assays, would provide valuable insights into its potential therapeutic applications. Structure-activity relationship studies involving systematic modification of the isopropyl, methyl, and formyl substituents could generate valuable data for rational drug design efforts centered on the indole scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume